molecular formula C7H15NO2S B3149989 1-(2-Methylpropyl)cyclopropane-1-sulfonamide CAS No. 681808-62-8

1-(2-Methylpropyl)cyclopropane-1-sulfonamide

Cat. No.: B3149989
CAS No.: 681808-62-8
M. Wt: 177.27 g/mol
InChI Key: KDKCCUUQAOSEIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, which would include “1-(2-Methylpropyl)cyclopropane-1-sulfonamide”, can be achieved through various methods. One such method involves gold-catalyzed [2 + 1] cycloaddition of allenamides with sulfoxonium ylides . Other methods include cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents , and palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Cyclopropanation and Cycloaddition Reactions

1-(2-Methylpropyl)cyclopropane-1-sulfonamide has been explored in various cyclopropanation and cycloaddition reactions. For instance, Zhu et al. (2014) utilized 1,1-cyclopropanes in AlCl3-promoted formal [2 + 3]-cycloaddition reactions with N-benzylic sulfonamides to construct indane derivatives, showcasing an unusual mechanism where the donor-acceptor cyclopropane acts as a 2-styrylmalonate source (Zhu et al., 2014). Similarly, Augustin et al. (2019) reported a 1,3-aminothiolation reaction of 2-substituted cyclopropane 1,1-dicarboxylates with sulfonamides, highlighting the versatility of cyclopropanes in multi-component reactions (Augustin et al., 2019).

Catalytic Applications

The compound has been instrumental in catalytic processes as well. Mackay et al. (2014) described the Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, producing cyclopentene sulfonamides, which is significant for its high yield and diastereoselectivity (Mackay et al., 2014). In another example, Denmark et al. (1998) studied a zinc-sulfonamide complex that showed catalytic activity in asymmetric cyclopropanations, attributed to the complex's highly distorted tetrahedral structure (Denmark et al., 1998).

Synthesis of Cyclopropanes and Derivatives

Kobayashi et al. (2002) demonstrated the use of cyclopropyl phenyl sulfoxide with a magnesium amide to synthesize cyclopropanone dithioacetals, revealing the compound's potential in creating structurally diverse molecules (Kobayashi et al., 2002). Hartikka et al. (2007) used novel aryl sulfonamides as organocatalysts for cyclopropanation reactions, achieving high enantiomeric excesses, which is crucial for asymmetric synthesis (Hartikka et al., 2007).

Future Directions

The future directions for research on “1-(2-Methylpropyl)cyclopropane-1-sulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields, such as medicine or materials science, could be investigated .

Properties

IUPAC Name

1-(2-methylpropyl)cyclopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-6(2)5-7(3-4-7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKCCUUQAOSEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 2
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 3
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 4
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-(2-Methylpropyl)cyclopropane-1-sulfonamide
Reactant of Route 6
1-(2-Methylpropyl)cyclopropane-1-sulfonamide

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